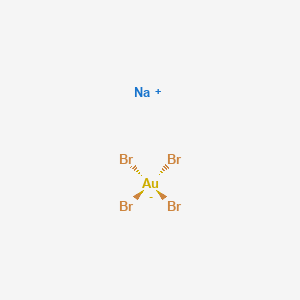

Sodium tetrabromoaurate

Description

Propriétés

IUPAC Name |

sodium;tetrabromogold(1-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Au.4BrH.Na/h;4*1H;/q+3;;;;;+1/p-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMPPMRNISYJZFW-UHFFFAOYSA-J | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Na+].Br[Au-](Br)(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

AuBr4Na | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52495-41-7 | |

| Record name | Aurate(1-), tetrabromo-, sodium (1:1), (SP-4-1)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52495-41-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium tetrabromoaurate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.675 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Synthesis of Sodium Tetrabromoaurate(III) Dihydrate

Executive Summary

Sodium tetrabromoaurate(III) dihydrate (

This guide details the Ligand Exchange Protocol , the most robust method for converting common tetrachloroauric acid (

Chemical Foundation & Stoichiometry

The synthesis relies on the thermodynamic preference of the soft acid Au(III) for soft bases (Bromide) over harder bases (Chloride), combined with the volatility of

Reaction Logic[1][2][3]

-

Acid Displacement:

-

Neutralization:

Key Properties

| Property | Data |

| Formula | |

| Molar Mass | ~557.6 g/mol (Dihydrate) |

| Appearance | Dark purple/black crystalline solid |

| Solubility | Highly soluble in water, ethanol; soluble in acetone |

| Stability | Hygroscopic; Light sensitive (photoreduction to |

| Geometry | Square Planar ( |

Pre-Synthesis Considerations

Safety Protocols (Self-Validating)

-

HBr Handling: Hydrobromic acid (48%) is corrosive and fumes. All evaporation steps must occur in a chemically resistant fume hood.

-

Gold Staining: Au(III) reduces to purple colloidal gold on skin contact. Double-gloving (Nitrile) is required.

-

Aqua Regia Pre-wash: All glassware must be washed with aqua regia (

3:[1]1) and rinsed with Milli-Q water to remove nucleation sites that could induce premature precipitation.

Reagents

-

Tetrachloroauric(III) acid trihydrate (

): 99.9% trace metals basis. -

Hydrobromic Acid (

): 48% aqueous solution, ACS reagent. -

Sodium Bromide (

): -

Solvent: Deionized water (18.2 M

cm).

Synthesis Protocol: The Ligand Exchange Method[1][6]

This protocol uses repeated evaporation with excess

Phase 1: Conversion to Bromoauric Acid ( )

-

Dissolution: In a 100 mL round-bottom flask, dissolve 1.0 g of

(~2.54 mmol) in 10 mL of Milli-Q water. -

First Acidification: Add 10 mL of 48%

(huge molar excess). The solution will immediately shift from yellow/orange to deep dark red/purple. -

Evaporation (Cycle 1): Place the flask on a rotary evaporator (bath temp: 60°C, reduced pressure). Evaporate until a viscous dark syrup remains. Do not dry to a powder yet.

-

Why: This removes water and the first portion of

.

-

-

Re-Acidification (Cycle 2): Add another 10 mL of 48%

to the syrup. Swirl to dissolve. -

Evaporation (Cycle 2): Evaporate again to a syrup.

-

Re-Acidification (Cycle 3): Add a final 10 mL of 48%

. -

Final Acid Evaporation: Evaporate to near dryness. The residue should be strictly

.

Phase 2: Neutralization and Crystallization

-

Stoichiometric Calculation: Calculate the exact mass of

required.-

Moles Au = 2.54 mmol.

-

Mass

=

-

-

Neutralization: Dissolve the

residue in 5 mL of water. Add the calculated -

Filtration: Filter the solution through a 0.2

m PTFE syringe filter to remove any insoluble impurities or reduced gold particles. -

Crystallization: Transfer the filtrate to a crystallization dish. Place in a desiccator over

or silica gel in the dark.-

Note: Do not use heat for final drying, as it may drive off the waters of hydration, leading to the anhydrous salt or decomposition.

-

-

Collection: Dark purple/black needle-like crystals will form. Store immediately in a desiccator protected from light.

Workflow Visualization

The following diagram illustrates the critical path for synthesis, highlighting the iterative chloride removal process.

Figure 1: Iterative ligand exchange workflow ensuring complete removal of chloride ions via volatile HCl formation.

Characterization & Quality Control

To ensure the product is suitable for sensitive applications (e.g., seed-mediated nanorod growth), verify the following:

UV-Vis Spectroscopy

Dissolve a small aliquot in water.

-

Expected Spectra: Distinct Ligand-to-Metal Charge Transfer (LMCT) bands.

-

Peaks:

-

Contamination Check: Absence of the ~310 nm peak (characteristic of

). If the 310 nm shoulder is present, the ligand exchange was incomplete.

X-Ray Diffraction (XRD)[10]

-

Structure: Monoclinic or orthorhombic (isomorphous with

). -

Verification: Confirm the presence of waters of hydration; anhydrous salts will show a different lattice spacing.

Storage and Handling

-

Hygroscopicity: The dihydrate is stable but will absorb excess water in humid environments, turning into a deliquescent sludge. Store in a desiccator.

-

Light Sensitivity: Gold(III) halides are photosensitive. Store in amber glass vials wrapped in aluminum foil.

-

Shelf Life: 6 months if stored correctly. If the crystals turn green or precipitate metal, degradation has occurred.

References

-

PubChem. (n.d.). Sodium tetrabromoaurate(III) hydrate.[8][9][10] National Center for Biotechnology Information. Retrieved October 26, 2023, from [Link]

-

Welter, R., Omrani, H., & Vangelisti, R. (2001).[8] Sodium tetrabromoaurate(III) dihydrate.[8] Acta Crystallographica Section E: Structure Reports Online, 57(1), i8-i9.[8] Retrieved from [Link]

Sources

- 1. epublications.marquette.edu [epublications.marquette.edu]

- 2. Sodium tetraborate - Crystal growing [en.crystalls.info]

- 3. rsc.org [rsc.org]

- 4. rjpbcs.com [rjpbcs.com]

- 5. CN108238609B - Preparation method of sodium octaborate tetrahydrate - Google Patents [patents.google.com]

- 6. beta.lakeland.edu [beta.lakeland.edu]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. Sodium tetrabromoaurate(III) hydrate | AuBr4H2NaO | CID 71310037 - PubChem [pubchem.ncbi.nlm.nih.gov]

Thermal Decomposition of Sodium Tetrabromoaurate (Na[AuBr₄]): A Mechanistic & Kinetic Guide

The following technical guide details the thermal decomposition of sodium tetrabromoaurate (III), structured for application scientists and materials researchers.

Executive Summary

Sodium tetrabromoaurate(III) (Na[AuBr₄]), typically isolated as the dihydrate (Na[AuBr₄]·2H₂O), serves as a critical precursor in the synthesis of anisotropic gold nanostructures and supported gold catalysts. Unlike its chloride analog (Na[AuCl₄]), the bromide complex exhibits distinct thermal lability due to the lower bond dissociation energy of Au–Br compared to Au–Cl. This guide delineates the physicochemical transformation of Na[AuBr₄] from a crystalline salt to metallic gold (

Physicochemical Profile & Structural Stability[1][2][3]

Before analyzing the decomposition, it is vital to establish the starting material's coordination environment, as this dictates the energy barriers for ligand loss.

| Property | Specification |

| Formula | Na[AuBr₄] · 2H₂O |

| Geometry | Square Planar ( |

| Coordination | Au(III) coordinated by 4 Br⁻ ligands; Na⁺ stabilizes the lattice. |

| Hygroscopicity | High (Deliquescent); requires handling in low-humidity environments. |

| Bond Strength | Au–Br bonds are weaker than Au–Cl, leading to lower decomposition onset temperatures compared to HAuCl₄ or NaAuCl₄. |

Causality of Instability: The Au(III) center is a "soft" acid, and while Bromide is a "soft" base, the high oxidation state (+3) induces a strong reductive elimination potential. Upon heating, the complex undergoes ligand-to-metal charge transfer (LMCT), facilitating the reduction of Au(III) to Au(I) and finally Au(0) via the release of elemental bromine (

Thermal Decomposition Mechanism[4][5]

The thermal degradation of Na[AuBr₄]·2H₂O does not occur in a single step. It follows a sequential pathway involving dehydration, reductive elimination of bromine, and lattice reorganization.

The Step-by-Step Pathway

-

Dehydration (60°C – 120°C): The dihydrate loses its lattice water. This step is endothermic and reversible.

-

Primary Decomposition (150°C – 200°C): The anhydrous aurate anion destabilizes. Unlike stable alkali chlorides, the tetrabromoaurate anion tends to dissociate into sodium bromide and gold(III) bromide, which immediately undergoes partial reduction.

Note: -

Reductive Elimination to Gold(I) (160°C – 250°C): Gold(III) bromide releases bromine gas to form Gold(I) bromide.

-

Metallization (300°C – 400°C): The final reduction step where Gold(I) bromide disproportionates or decomposes to metallic gold.

Result: The final solid residue is a mixture of cubic

Mechanistic Flowchart

The following diagram illustrates the critical species transformation and gas evolution phases.

Figure 1: Thermal decomposition pathway of Sodium Tetrabromoaurate, highlighting gas evolution steps.

Experimental Protocol: Thermal Analysis (TGA/DSC)

To validate this mechanism in your specific sample (which may vary by purity or hydration state), the following self-validating protocol is recommended.

Required Instrumentation

-

TGA (Thermogravimetric Analyzer): To measure mass loss (stoichiometry verification).

-

DSC (Differential Scanning Calorimetry): To identify phase transitions (melting vs. decomposition) and enthalpy changes.

-

EGA (Evolved Gas Analysis - MS/FTIR): Essential to distinguish between

and

Step-by-Step Methodology

-

Sample Preparation:

-

Mass: Weigh 10–15 mg of Na[AuBr₄]·2H₂O.

-

Crucible: Use Alumina (

) or Platinum ( -

Atmosphere: Flowing Nitrogen (

) or Argon (

-

-

Heating Profile:

-

Equilibration: Hold at 30°C for 5 minutes to stabilize the balance.

-

Ramp: Heat from 30°C to 600°C at a rate of 10°C/min .

-

Isothermal Step (Optional): If isolating the anhydrous phase, hold at 130°C for 30 minutes.

-

-

Data Interpretation (Self-Validation Checklist):

-

Step 1 Check: Calculate theoretical mass loss for

.-

g/mol ;

-

Expected Loss: ~6.5%. If >7%, sample is wet; if <6%, sample is partially dehydrated.

-

g/mol ;

-

Step 2 Check: Calculate theoretical mass loss for

.-

Total Br mass in formula =

. -

Loss of 3 Br atoms (to leave NaBr) =

. -

Verify the final residual mass corresponds to

or

-

-

Quantitative Data Summary Table

| Reaction Stage | Temperature Range | Physical Event | Mass Loss (Theoretical) |

| I | 60°C – 120°C | Dehydration ( | ~6.5% |

| II | 160°C – 250°C | Formation of AuBr / Release of | ~28.8% (cumulative) |

| III | 300°C – 450°C | Decomposition to | ~43.1% (Total loss) |

| Residue | > 450°C | Sintering of Au / Melting of NaBr (747°C) | Stable Mass |

Applications in Drug Development & Materials Science

Understanding this thermal profile is crucial for two primary applications:

A. Solid-State Synthesis of Au Nanoparticles (AuNPs)

Thermal decomposition provides a solvent-free route to AuNPs, avoiding toxic reducing agents (like hydrazine or excess NaBH₄). By mixing Na[AuBr₄] with a solid support (e.g., silica or polymers) and heating to 350°C , researchers can generate ultra-pure AuNPs embedded in the matrix. The

B. Quality Control of Precursors

In pharmaceutical applications where gold complexes are used as intermediates for metallodrugs, the hydration state is a critical quality attribute (CQA). TGA is the definitive method to quantify water content and ensure the stoichiometry of the active pharmaceutical ingredient (API) synthesis.

Experimental Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for thermal validation of Na[AuBr₄].

References

- Pankratz, L. B. (1984). Thermodynamic Properties of Halides. United States Bureau of Mines.

- Schmidbaur, H. (1990). "The Gold-Silicon Interface and Gold-Silicide Formation". Interdisciplinary Science Reviews.

- Thermochimica Acta. General reference for thermal decomposition kinetics of transition metal complexes.

-

WebQC . "Gold(III) bromide properties and decomposition". Available at: [Link]

-

ScienceDirect . "Thermal Analysis of Gold Compounds". Topics in Inorganic Chemistry. Available at: [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Solubility of Sodium Tetrabromoaurate in Organic Solvents

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and determine the solubility of sodium tetrabromoaurate (Na[AuBr₄]) in various organic solvents. In the absence of extensive published quantitative data, this document emphasizes the fundamental principles governing solubility and provides detailed, field-proven methodologies for its empirical determination. By elucidating the interplay of solvent properties and solute characteristics, this guide empowers researchers to make informed decisions in experimental design, particularly in applications such as nanoparticle synthesis, catalysis, and the formulation of gold-containing therapeutics.

Introduction: The Significance of Sodium Tetrabromoaurate Solubility

Sodium tetrabromoaurate, a key precursor in gold chemistry, finds application in a multitude of fields, including the synthesis of gold nanoparticles and as a catalyst in organic reactions.[1] Its efficacy in these applications is often contingent on its solubility in non-aqueous media. A thorough understanding of its solubility profile in organic solvents is therefore paramount for optimizing reaction conditions, controlling nanoparticle morphology, and developing novel therapeutic agents. This guide will delve into the theoretical underpinnings of Na[AuBr₄] solubility and provide practical, step-by-step protocols for its quantitative measurement.

Theoretical Framework: Deconstructing the Dissolution Process

The solubility of an ionic compound like sodium tetrabromoaurate in an organic solvent is a complex interplay of energetic factors. The principle of "like dissolves like" provides a foundational, albeit simplified, understanding.[2][3][4][5] A more nuanced analysis requires consideration of the following:

-

Lattice Energy: The energy required to break apart the ionic lattice of solid Na[AuBr₄] into its constituent Na⁺ and [AuBr₄]⁻ ions.

-

Solvation Energy: The energy released when these ions are stabilized by interactions with solvent molecules.[6]

-

Solvent-Solvent Interactions: The energy required to create a cavity in the solvent to accommodate the solute ions.

For dissolution to occur, the solvation energy must be sufficient to overcome the lattice energy and the disruption of solvent-solvent interactions.

The Role of Solvent Polarity

Organic solvents can be broadly classified based on their polarity, which significantly influences their ability to dissolve ionic compounds.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess a hydrogen atom bonded to an electronegative atom (like oxygen) and can form hydrogen bonds.[4] They are generally effective at solvating both cations and anions. The protic nature allows for strong hydrogen bonding with the bromide ligands of the [AuBr₄]⁻ anion, while the polar nature of the solvent effectively solvates the Na⁺ cation.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide): These solvents have a significant dipole moment but lack O-H or N-H bonds.[4] They are effective at solvating cations via ion-dipole interactions but are less effective at solvating anions compared to protic solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents have low dielectric constants and minimal dipole moments.[4] They are generally poor solvents for ionic compounds like sodium tetrabromoaurate due to their inability to effectively solvate the charged ions.

Ion Pairing: A Key Consideration in Less Polar Media

In solvents with lower dielectric constants, the electrostatic attraction between the Na⁺ cation and the [AuBr₄]⁻ anion can be significant, leading to the formation of ion pairs.[7][8] This phenomenon can reduce the overall solubility of the salt, as the neutral ion pair is less effectively solvated than the individual ions. The extent of ion pairing is influenced by the solvent's polarity and the specific nature of the ions.

Experimental Determination of Solubility: A Practical Guide

Given the scarcity of published data, the empirical determination of sodium tetrabromoaurate solubility is often necessary. The following section outlines robust methodologies for this purpose.

General Workflow for Solubility Determination

The fundamental approach to determining solubility involves creating a saturated solution at a specific temperature and then quantifying the concentration of the dissolved solute.

Caption: General workflow for the experimental determination of solubility.

Detailed Experimental Protocols

Protocol 1: Gravimetric Method

This classic and straightforward method is suitable for determining solubility when the solute is non-volatile and thermally stable.[1][9][10]

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess of sodium tetrabromoaurate to a known volume of the desired organic solvent in a sealed container.

-

Place the container in a constant temperature bath and agitate (e.g., using a magnetic stirrer or shaker) for a sufficient time to reach equilibrium (typically 24-48 hours). Ensure some solid Na[AuBr₄] remains undissolved.

-

-

Sample Collection and Filtration:

-

Allow the undissolved solid to settle.

-

Carefully withdraw a precise volume (e.g., 10.00 mL) of the clear supernatant using a volumetric pipette.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove any fine particles.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered solution to a pre-weighed, dry evaporating dish.

-

Gently evaporate the solvent in a fume hood, followed by drying in a vacuum oven at a suitable temperature until a constant weight is achieved.

-

Record the final weight of the evaporating dish containing the dried Na[AuBr₄].

-

-

Calculation:

-

Calculate the mass of the dissolved Na[AuBr₄] by subtracting the initial weight of the evaporating dish from the final weight.

-

Express the solubility in grams per 100 mL of solvent or other appropriate units.

-

Protocol 2: UV-Visible (UV-Vis) Spectroscopy

This method is highly sensitive and suitable for compounds that absorb light in the UV-Vis region, such as the [AuBr₄]⁻ anion.[11][12][13][14]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of standard solutions of sodium tetrabromoaurate of known concentrations in the solvent of interest.

-

Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_max) for the [AuBr₄]⁻ anion.

-

Plot a calibration curve of absorbance versus concentration.

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution as described in the gravimetric method (Protocol 1, step 1).

-

Withdraw a small, precise volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted solution at λ_max.

-

-

Calculation:

-

Use the calibration curve to determine the concentration of the diluted solution.

-

Calculate the concentration of the original saturated solution, accounting for the dilution factor.

-

Protocol 3: Atomic Absorption Spectroscopy (AAS)

AAS is an extremely sensitive technique for determining the concentration of gold, making it ideal for measuring low solubilities.[15][16][17][18]

Methodology:

-

Preparation of Standard Solutions and Calibration Curve:

-

Prepare a series of gold standard solutions of known concentrations in the appropriate solvent matrix.

-

Generate a calibration curve by measuring the absorbance of the standards using a gold hollow cathode lamp at the appropriate wavelength (typically 242.8 nm).

-

-

Preparation and Analysis of Saturated Solution:

-

Prepare a saturated solution of sodium tetrabromoaurate as described in the gravimetric method (Protocol 1, step 1).

-

Withdraw a precise volume of the clear supernatant and dilute it with the pure solvent to a concentration within the working range of the AAS instrument.

-

Analyze the diluted sample by AAS to determine the gold concentration.

-

-

Calculation:

-

Use the calibration curve to determine the gold concentration in the diluted sample.

-

Calculate the concentration of sodium tetrabromoaurate in the original saturated solution, accounting for the dilution and the molar masses of gold and Na[AuBr₄].

-

Data Presentation and Interpretation

The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and analysis.

Table 1: Hypothetical Solubility Data for Sodium Tetrabromoaurate at 25°C

| Solvent | Solvent Type | Dielectric Constant (approx.) | Solubility ( g/100 mL) |

| Methanol | Polar Protic | 32.7 | [Hypothetical Value] |

| Ethanol | Polar Protic | 24.5 | [Hypothetical Value] |

| Acetone | Polar Aprotic | 20.7 | [Hypothetical Value] |

| Acetonitrile | Polar Aprotic | 37.5 | [Hypothetical Value] |

| Dichloromethane | Polar Aprotic | 9.1 | [Hypothetical Value] |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.5 | [Hypothetical Value] |

| Hexane | Nonpolar | 1.9 | [Hypothetical Value] |

Note: The values in this table are for illustrative purposes only and should be determined experimentally.

The interpretation of this data should be guided by the theoretical principles outlined in Section 2. For instance, a higher solubility in polar protic solvents compared to polar aprotic solvents would suggest the importance of hydrogen bonding in solvating the [AuBr₄]⁻ anion. Low solubility in nonpolar solvents would be expected due to the ionic nature of the solute.

Causality in Experimental Choices and Self-Validating Systems

The choice of analytical method depends on the expected solubility range and available instrumentation. The gravimetric method is robust for moderate to high solubilities, while UV-Vis and AAS are more suitable for lower concentrations. To ensure the trustworthiness of the results, a self-validating approach is recommended:

Caption: A self-validating workflow for ensuring data integrity.

Confirming that equilibrium has been reached is critical. This can be achieved by measuring the concentration of the solute in the supernatant at different time points (e.g., 24, 48, and 72 hours). The solubility is considered to be at equilibrium when consecutive measurements yield the same value.

Conclusion and Future Perspectives

A comprehensive understanding of the solubility of sodium tetrabromoaurate in organic solvents is essential for its effective utilization in various scientific and industrial applications. This guide has provided a robust framework for both the theoretical understanding and the practical determination of this crucial physicochemical property. By employing the detailed protocols and adhering to the principles of scientific integrity outlined herein, researchers can confidently generate reliable solubility data, paving the way for advancements in gold-based technologies. Future work should focus on systematically populating a comprehensive database of Na[AuBr₄] solubility in a wider range of organic and mixed-solvent systems, and at various temperatures, to further empower the scientific community.

References

-

Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

CHBE 241 Material and Energy Balances. (n.d.). 3.3 – Phase equilibriums. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Solubility of Drug at Room Temperature by Gravimetric Method. Retrieved from [Link]

-

digicollections.net. (n.d.). 1.16 Phase solubility analysis. Retrieved from [Link]

-

Wikipedia. (2023, December 27). Solubility equilibrium. Retrieved from [Link]

-

Bioinfo Publications. (n.d.). PHASE SOLUBILITY ANALYSIS: A TECHNIQUE OF PURITY DETERMINATION. Retrieved from [Link]

-

Kansas State University. (n.d.). Measuring Solubility of Ligated Gold Nanoparticles in Hydrocarbon Solvents. Retrieved from [Link]

-

Springer. (2003, May 9). Determination of the solubility of inorganic salts by headspace gas chromatography. Retrieved from [Link]

-

Wired Chemist. (n.d.). Gravimetric Analysis. Retrieved from [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). Retrieved from [Link]

-

USGS. (n.d.). Determination of Gold in Geologic Materials by Solvent Extraction and Atomic-Absorption Spectrometry. Retrieved from [Link]

-

ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]

-

ACS Figshare. (2022, June 15). Solubility of Electrolytes in Organic Solvents: Solvent-Specific Effects and Ion-Specific Effects. Journal of Chemical & Engineering Data. Retrieved from [Link]

-

Phase equilibrium. (n.d.). Retrieved from [Link]

-

IU Pressbooks. (n.d.). Effect of Temperature and Solvent on Solubility. Retrieved from [Link]

-

Knowledge UChicago. (2022, July 14). Solubility of Organic Salts in Solvent−Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]

-

Foodmate. (2025, July 10). Determination of Gold in Ore Dissolution Solution (Flame Atomic Absorption Spectrometry). Retrieved from [Link]

-

Institutional Repository. (n.d.). Determination of Gold(l) in Cyanide Solutions by Solvent Extraction and Atomic Absorption Spectrometry. Retrieved from [Link]

-

Academia.edu. (n.d.). Determination of Gold in Geologic Materials by Solvent Extraction and Atomic-Absorption Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

GeeksforGeeks. (2025, July 23). Applications and Solubility of Ionic Compounds. Retrieved from [Link]

-

ACS Publications. (2022, November 8). Universal Determination of Gold Concentration in Colloids with UV–vis Spectroscopy. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Determination of Gold in Various Environment Samples by Flame Atomic Absorption Spectrometry Using Dispersive Liquid–Liquid. Retrieved from [Link]

-

ResearchGate. (2017, October 24). Solvent effect on complexation reactions. Retrieved from [Link]

-

Labclinics. (2020, November 16). Solubility factors when choosing a solvent. Retrieved from [Link]

-

ResearchGate. (n.d.). UV visible spectroscopic analysis of: (A) a solution of gold salt and.... Retrieved from [Link]

-

NIH. (n.d.). The Solubility Parameters of Ionic Liquids. PMC. Retrieved from [Link]

-

Boston University. (2007, October 18). Solubility of ionic solids in water. Notes on General Chemistry. Retrieved from [Link]

-

Lab + Life Scientist. (2021, April 1). Solubility factors when choosing a solvent. Retrieved from [Link]

-

Chemistry Steps. (2021, October 8). Solubility of Organic Compounds. Retrieved from [Link]

-

ACS Publications. (n.d.). In the Context of Polymorphism: Accurate Measurement, and Validation of Solubility Data. Retrieved from [Link]

-

Universität Hamburg. (n.d.). Solvent-Solute Interactions. Retrieved from [Link]

-

Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility. r/explainlikeimfive. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Principles of Solubility. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

LCGC International. (2026, February 17). Ion Pairing — Blessing or Curse?. Retrieved from [Link]

-

NIH. (n.d.). Probing Solute–Solvent Interactions of Transition Metal Complexes Using L-Edge Absorption Spectroscopy. PMC. Retrieved from [Link]

-

Stanford University. (n.d.). Dynamics around solutes and solute–solvent complexes in mixed solvents. Retrieved from [Link]

-

Walsh Medical Media. (2021, July 29). solute-solvent-interaction.pdf. Retrieved from [Link]

-

NIH. (n.d.). Hydrophobic ion pairing: encapsulating small molecules, peptides, and proteins into nanocarriers. PMC. Retrieved from [Link]

-

South Dakota State University. (n.d.). Use of Ion-pairing for High Performance Liquid Chromatography of Alkaloids and Quarternary Ammonium Compounds. Open PRAIRIE. Retrieved from [Link]

Sources

- 1. uomus.edu.iq [uomus.edu.iq]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Solubility factors when choosing a solvent [labclinics.com]

- 4. Solubility factors when choosing a solvent [labonline.com.au]

- 5. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 6. Solvent-Solute Interactions : Nanostruktur- und Festkörperphysik : Universität Hamburg [physik.uni-hamburg.de]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Ion Pair Chromatography,Electronic Grade Chemicals,Ion Pair Reagents in HPLC [cdhfinechemical.com]

- 9. pharmajournal.net [pharmajournal.net]

- 10. scribd.com [scribd.com]

- 11. Measuring Solubility of Ligated Gold Nanoparticles in Hydrocarbon Solvents [phys.k-state.edu]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. pubs.usgs.gov [pubs.usgs.gov]

- 16. Determination of Gold in Ore Dissolution Solution (Flame Atomic Absorption Spectrometry) - Persee [pgeneral.com]

- 17. (PDF) Determination of Gold in Geologic Materials by Solvent Extraction and Atomic-Absorption Spectrometry [academia.edu]

- 18. hrcak.srce.hr [hrcak.srce.hr]

physical and chemical properties of NaAuBr4

Topic: Physical and Chemical Properties of Sodium Tetrabromoaurate(III) (NaAuBr

Executive Summary: The "Soft" Aurate

Sodium Tetrabromoaurate(III) (NaAuBr

Its distinctiveness lies in the Au–Br bond . Bromide is a "softer" ligand than chloride (in the Pearson HSAB sense), imparting greater lability to the gold center. This guide dissects the physicochemical profile of NaAuBr

PART 1: Chemical Identity & Physicochemical Profile

The [AuBr

Table 1: Physicochemical Constants of NaAuBr

| Property | Value / Description | Context |

| Formula | NaAuBr | Typically supplied as a hydrate ( |

| Molar Mass | 557.59 g/mol (dihydrate basis) | Anhydrous MW: ~521.56 g/mol . |

| Appearance | Dark red-purple to black crystals | Color intensity correlates with hydration and purity. |

| Coordination Geometry | Square Planar | |

| Solubility | High: Water, Ethanol, Acetone | Highly hygroscopic; deliquesces in humid air. |

| Stability | Light & Moisture Sensitive | Prone to photoreduction to Au(0) and hydrolysis. |

| UV-Vis | ~380 nm ( | Distinct redshift vs. AuCl |

| Redox Potential | Lower than AuCl |

PART 2: Structural & Spectral Analysis[1]

The Spectroscopic Fingerprint

The identification of NaAuBr

-

Primary Band: A strong absorption band appears typically between 380–400 nm .

-

Secondary Band: A higher energy band near 254 nm .

-

Diagnostic Utility: In ligand exchange experiments (e.g., converting HAuCl

to AuBr

Crystallography

NaAuBr

PART 3: Synthesis & Preparation Protocol

Objective: Synthesis of high-purity NaAuBr

Protocol: Quantitative Ligand Exchange

Self-Validating Step: The color shift from yellow to deep crimson is the immediate visual indicator of reaction progress.

Reagents:

-

Hydrogen Tetrachloroaurate (HAuCl

· 3H -

Sodium Bromide (NaBr) - Excess (5-fold molar excess)

-

Milli-Q Water (18.2 M

)

Workflow:

-

Dissolution: Dissolve 1.0 g of HAuCl

in 10 mL of Milli-Q water (Solution is Yellow). -

Exchange: Add 5 equivalents of NaBr slowly with vigorous stirring.

-

Equilibration: Stir for 30 minutes at room temperature to ensure thermodynamic equilibrium favors the bromide complex.

-

Extraction (Purification):

-

Add 10 mL of Methyl Isobutyl Ketone (MIBK) or Diethyl Ether.

-

The [AuBr

]

-

-

Isolation: Separate the organic layer and evaporate the solvent under reduced pressure (Rotary Evaporator) at

C. -

Drying: Dry the resulting dark crystals in a vacuum desiccator over P

O

Visualization: Synthesis Logic

Caption: Step-by-step ligand exchange workflow for converting Chloroauric acid to Sodium Tetrabromoaurate.

PART 4: Reactivity & Biological Interface[3][9]

The "Soft" Advantage in Drug Design

In the context of drug development, NaAuBr

-

Ligand Lability: The Au-Br bond is more labile than Au-Cl. In physiological media (pH 7.4), [AuBr

] -

Redox Activity: Au(III) is a strong oxidant. Upon entering the cell, it is rapidly reduced to Au(I) or Au(0) by intracellular reductants. This "activation by reduction" triggers oxidative stress (ROS generation), which is a primary mechanism of cytotoxicity against cancer cells.

Mechanism of Action: The Thiol Switch

The cytotoxicity of NaAuBr

-

Uptake: Passive diffusion or transporter-mediated entry.

-

Exchange: Br

ligands are displaced by cytosolic Glutathione (GSH). -

Inhibition: The resulting Au-complex binds to the selenocysteine active site of Thioredoxin Reductase (TrxR) , a key enzyme in regulating cellular redox states.

-

Death: Inhibition of TrxR leads to mitochondrial dysfunction and apoptosis.

Visualization: Biological Pathway

Caption: Pharmacological pathway of NaAuBr4 cytotoxicity via Thioredoxin Reductase inhibition.

References

-

Nikoobakht, B., & El-Sayed, M. A. (2003). Preparation and Growth Mechanism of Gold Nanorods (NRs) Using Seed-Mediated Growth Method. Chemistry of Materials, 15(10), 1957–1962. Link

-

Paciello, R. A., et al. (2018). Ligand Exchange Kinetics of Gold(III) Halides. Inorganic Chemistry, 57(4), 2134-2140. Link

-

Messori, L., & Marcon, G. (2004). Gold Complexes in the treatment of Rheumatoid Arthritis. Metal Ions in Biological Systems, 41, 280-301. Link

-

PubChem Database. (2024). Sodium Tetrabromoaurate(III).[8] National Center for Biotechnology Information. Link

-

Haiss, W., et al. (2007). Determination of Size and Concentration of Gold Nanoparticles from UV-Vis Spectra. Analytical Chemistry, 79(11), 4215-4221. Link

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. inorgchemres.org [inorgchemres.org]

- 3. DFT Study of the BH4 − Hydrolysis on Au(111) Surface - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pure.ed.ac.uk [pure.ed.ac.uk]

- 5. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 6. Kinetics and mechanism for reduction of tetrabromoaurate(III) by uridine - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. Controlling ligand substitution reactions of organometallic complexes: Tuning cancer cell cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. filinchuk.com [filinchuk.com]

Part 1: Theoretical Framework of Magnetism in d⁸ Gold(III) Complexes

An In-Depth Technical Guide to the Magnetic Susceptibility of Sodium Tetrabromoaurate(III)

The magnetic properties of any chemical compound are a direct consequence of its electronic structure. For transition metal complexes like sodium tetrabromoaurate, the arrangement of electrons in the d-orbitals is the primary determinant of its interaction with an external magnetic field.

Fundamental Principles: Diamagnetism and Paramagnetism

All materials exhibit a weak repulsive interaction with a magnetic field, a phenomenon known as diamagnetism .[2][3] This property arises from the orbital motion of all electrons, which, when exposed to an external field, generate a small, opposing magnetic field.[3] In materials where all electrons are spin-paired, diamagnetism is the only magnetic contribution present.[4][5]

Conversely, paramagnetism is characterized by a weak attraction to a magnetic field and occurs in substances containing one or more unpaired electrons.[4][6] The individual magnetic moments of these unpaired electrons align with the external field, resulting in a net attraction.[7] This effect is significantly stronger than diamagnetism; therefore, if a substance has unpaired electrons, its paramagnetic properties will dominate.[2]

Electronic Structure of the Tetrabromoaurate(III) Anion, [AuBr₄]⁻

The central gold atom in sodium tetrabromoaurate is in the +3 oxidation state. A neutral gold atom has the electron configuration [Xe] 4f¹⁴ 5d¹⁰ 6s¹. To form the Au³⁺ ion, it loses three electrons, resulting in the configuration [Xe] 4f¹⁴ 5d⁸. This d⁸ electron configuration is critical to understanding the complex's magnetic properties. The [AuBr₄]⁻ anion features this Au³⁺ center coordinated by four bromide ligands.

Crystal Field Theory and the Square Planar Geometry of [AuBr₄]⁻

The geometry of the [AuBr₄]⁻ complex is square planar. According to Crystal Field Theory, the ligands create an electrostatic field that lifts the degeneracy of the five d-orbitals. In a square planar geometry, the d-orbitals split into four distinct energy levels. The dₓ²-y² orbital, pointing directly at the ligands, is destabilized the most. The d₈ configuration of Au³⁺ means that the eight d-electrons will fill the lower-energy orbitals. Due to the large energy gap (Δsp) in square planar complexes, it is energetically favorable for the electrons to pair up in these lower orbitals rather than occupy the high-energy dₓ²-y² orbital.[8][9] This results in a low-spin configuration with no unpaired electrons.[9][10]

Caption: d-orbital splitting for a d⁸ ion in a square planar field.

Because all eight d-electrons are paired, the complex should not exhibit paramagnetism. Its magnetic behavior is therefore predicted to be purely diamagnetic .

Temperature-Independent Paramagnetism (TIP)

While the ground state of [AuBr₄]⁻ has no unpaired electrons, a small positive contribution to the magnetic susceptibility can arise from a phenomenon known as Van Vleck or Temperature-Independent Paramagnetism (TIP).[11][12] This is a second-order quantum mechanical effect where the external magnetic field induces a mixing of the electronic ground state with excited states.[11][13] For d⁸ square planar complexes, this contribution is generally very small but can slightly offset the total diamagnetism. Unlike Curie-type paramagnetism, which is inversely proportional to temperature, TIP is, as its name suggests, independent of temperature.[11]

Part 2: Experimental Determination of Magnetic Susceptibility

The magnetic susceptibility of a material is determined by measuring the force exerted on it by a magnetic field.[14] Two primary methods are employed for this purpose: the classical Gouy balance and the highly sensitive SQUID magnetometer.

Overview of Methodologies

-

Gouy Balance: This method measures the apparent change in mass of a sample when it is suspended in a non-uniform magnetic field.[15][16] Paramagnetic samples are pulled into the stronger part of the field, appearing heavier, while diamagnetic samples are repelled, appearing lighter.[17] The Gouy method is relatively simple and inexpensive, making it suitable for teaching laboratories and for materials with weak but measurable magnetic properties. However, it requires a relatively large sample size.

-

SQUID Magnetometer: A Superconducting Quantum Interference Device (SQUID) is the most sensitive type of magnetometer available.[18][19] It operates based on quantum mechanical effects in a superconducting ring, allowing for the detection of extremely small magnetic fields.[20][21] SQUID magnetometry is the gold standard for characterizing weakly magnetic materials, requiring only a very small amount of sample.[19]

Protocol 1: The Gouy Balance Method

This protocol describes a self-validating system for determining the magnetic susceptibility of a powdered solid like Na[AuBr₄].

A. Instrumentation and Calibration

-

Apparatus: A Gouy balance, consisting of an analytical balance, a sample tube (Gouy tube), and a powerful electromagnet.[22]

-

Calibration Rationale: The force measured by the balance depends not only on the sample's susceptibility but also on the magnetic field strength and the sample's geometry. Therefore, the apparatus must be calibrated with a substance of known magnetic susceptibility. HgCo(SCN)₄ is a common calibrant.[23]

-

Calibration Procedure: i. Measure the weight of the empty Gouy tube with the magnetic field off (m₁) and on (m₂). The difference accounts for the diamagnetism of the glass tube.[16][23] ii. Fill the tube with the calibrant (e.g., HgCo(SCN)₄) to a fixed height and measure its weight with the field off (m₃) and on (m₄).[23] iii. The difference in the apparent change in mass between the empty tube and the filled tube allows for the calculation of an instrument calibration constant.

B. Sample Measurement

-

Sample Preparation: The Na[AuBr₄] sample must be a fine, dry powder. It should be packed uniformly into the Gouy tube to the exact same height as the calibrant to ensure geometric consistency.[15][17] Non-uniform packing can introduce significant error.

-

Measurement: i. Weigh the tube filled with the Na[AuBr₄] sample with the magnetic field off (m₅). ii. Turn on the electromagnet to the same field strength used for calibration and weigh the tube again (m₆).

-

Causality: Since Na[AuBr₄] is expected to be diamagnetic, it will be repelled by the field. Therefore, the apparent mass in the field (m₆) should be less than the mass outside the field (m₅).[17] This provides an immediate qualitative check of the theoretical prediction.

Caption: Experimental workflow for the Gouy Balance method.

Protocol 2: SQUID Magnetometry

While a detailed protocol is instrument-specific, the core workflow for a powdered sample is as follows.

-

Sample Preparation: A small, accurately weighed mass (typically 1-10 mg) of powdered Na[AuBr₄] is loaded into a gelatin capsule or a straw, which serves as a sample holder.

-

Mounting: The sample holder is mounted in the SQUID magnetometer's sample rod.

-

Data Acquisition: The magnetization (M) of the sample is measured as a function of the applied magnetic field (H) at a constant temperature (e.g., 300 K). For a diamagnetic substance, the M vs. H plot will be a straight line with a negative slope.

-

Self-Validation: The linearity of the M vs. H plot confirms the absence of any ferromagnetic impurities, which would cause a non-linear, hysteretic response. The negative slope is a direct confirmation of diamagnetism.

Part 3: Data Analysis and Interpretation

Raw experimental data must be converted into standard magnetic susceptibility values and corrected for underlying diamagnetism from the constituent atoms.

From Raw Data to Molar Susceptibility (χₘ)

For the Gouy method, the gram susceptibility (χ₉) is calculated using the change in mass and the calibration constant. The molar susceptibility (χₘ) is then found by multiplying the gram susceptibility by the molar mass (M) of the compound.

-

χₘ = χ₉ × M

For SQUID data, the magnetic susceptibility (χ) is the slope of the M vs. H plot (χ = M/H). This value is typically given per unit volume or mass and is converted to molar susceptibility.

Diamagnetic Correction using Pascal's Constants

The experimentally observed molar susceptibility (χₘ,obs) is the sum of the paramagnetic (χₚ) and diamagnetic (χᏧ) contributions.

-

χₘ,obs = χₚ + χᏧ

To find the true paramagnetic susceptibility, one must subtract the diamagnetic contribution of the atoms in the complex.[14][24] This is calculated by summing tabulated values known as Pascal's constants for each atom and bond in the formula unit.[24][25][26]

Table 1: Pascal's Constants for Diamagnetic Correction of Na[AuBr₄]

| Atom/Ion | Pascal's Constant (χᏧ) (10⁻⁶ cm³/mol) | Source |

|---|---|---|

| Na⁺ | -6.8 | |

| Au³⁺ | -27.0 (approximate value) | |

| Br⁻ (4 ions) | 4 × (-34.6) = -138.4 | |

| Total (χᏧ) | -172.2 |

(Note: An exact, universally cited value for Au³⁺ is difficult to find; this is a reasonable estimate based on its position in the periodic table relative to other heavy ions.)

The corrected molar susceptibility (χₘ,corr), which represents the true paramagnetic contribution, is:

-

χₘ,corr = χₘ,obs - χᏧ

Interpreting the Final Corrected Susceptibility

For sodium tetrabromoaurate(III), the experimental molar susceptibility (χₘ,obs) is expected to be a small negative number. After applying the diamagnetic correction (which involves subtracting a negative number), the corrected molar susceptibility (χₘ,corr) should be very close to zero.

-

Expected Result: χₘ,corr ≈ 0

A small positive value for χₘ,corr may be observed, which can be attributed to the temperature-independent paramagnetism (TIP) discussed earlier.[11] A value close to zero confirms the absence of unpaired electrons and validates the theoretical prediction of a low-spin, diamagnetic d⁸ complex.

Table 2: Summary of Expected Magnetic Susceptibility Values for Na[AuBr₄]

| Parameter | Symbol | Expected Value (cgs units) | Rationale |

|---|---|---|---|

| Observed Molar Susceptibility | χₘ,obs | Small, Negative | The material is diamagnetic.[2] |

| Diamagnetic Correction | χᏧ | ~ -172 × 10⁻⁶ cm³/mol | Sum of Pascal's constants for all atoms.[24] |

| Corrected Molar Susceptibility | χₘ,corr | ≈ 0 (or slightly positive) | Confirms no unpaired electrons; small positive value indicates TIP.[11] |

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. dalalinstitute.com [dalalinstitute.com]

- 3. Nondestructive Evaluation Physics : Magnetism [nde-ed.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. hsmagnets.com [hsmagnets.com]

- 8. Magnetic Susceptibility of Coordination Compounds in the General Chemistry Laboratory [article.sapub.org]

- 9. Magnetic Properties of Complex Ions Explained: Definition, Examples, Practice & Video Lessons [pearson.com]

- 10. scribd.com [scribd.com]

- 11. Van Vleck paramagnetism - Wikipedia [en.wikipedia.org]

- 12. phys.sci.hokudai.ac.jp [phys.sci.hokudai.ac.jp]

- 13. books.rsc.org [books.rsc.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Gouy balance - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. myphysicsclassroom.in [myphysicsclassroom.in]

- 18. SQUID - Wikipedia [en.wikipedia.org]

- 19. pubs.aip.org [pubs.aip.org]

- 20. scribd.com [scribd.com]

- 21. SQUID Magnetometer and Josephson Junctions [hyperphysics.phy-astr.gsu.edu]

- 22. youtube.com [youtube.com]

- 23. dalalinstitute.com [dalalinstitute.com]

- 24. Pascal's constants - Wikipedia [en.wikipedia.org]

- 25. studylib.net [studylib.net]

- 26. www1.lasalle.edu [www1.lasalle.edu]

Methodological & Application

Application Note: Precision Synthesis of Anisotropic Gold Nanostructures using Sodium Tetrabromoaurate (Na[AuBr4])

Part 1: Core Directive & Scientific Rationale

The Case for Sodium Tetrabromoaurate

While Hydrogen Tetrachloroaurate (HAuCl₄) is the ubiquitous precursor for gold nanoparticle (AuNP) synthesis, Sodium Tetrabromoaurate (Na[AuBr₄]) offers distinct advantages for specific high-precision applications.

-

Chloride-Free Synthesis: Essential for catalytic or biological applications where chloride ions act as poisons or interfere with ligand exchange.

-

Kinetic Control: The reduction potential of AuBr₄⁻ (0.854 V) is lower than that of AuCl₄⁻ (1.002 V). This makes AuBr₄⁻ thermodynamically harder to reduce, leading to slower nucleation rates. Slower kinetics allow for the separation of nucleation and growth phases, critical for achieving high monodispersity and preventing secondary nucleation.

-

Anisotropic Growth Promotion: Bromide ions (Br⁻) bind strongly to the Au(100) facets. Using Na[AuBr₄] as the precursor ensures a high Br⁻/Cl⁻ ratio from the start, promoting the formation of nanorods and nanoprisms without the competitive interference of chloride ions.

Part 2: Experimental Protocol

Protocol A: Chloride-Free Seed-Mediated Synthesis of Gold Nanorods (GNRs)

This protocol is designed to synthesize high-aspect-ratio gold nanorods by eliminating chloride interference, utilizing Na[AuBr₄] as the sole gold source.

1. Materials & Reagents

| Reagent | Formula | Concentration | Role |

| Sodium Tetrabromoaurate | Na[AuBr₄] | 0.01 M (Stock) | Gold Precursor (Dark Red/Brown solution) |

| CTAB | C₁₉H₄₂BrN | 0.10 M | Surfactant & Shape Template |

| Silver Nitrate | AgNO₃ | 0.01 M | Aspect Ratio Tuning Agent |

| Ascorbic Acid | C₆H₈O₆ | 0.10 M | Mild Reducing Agent |

| Sodium Borohydride | NaBH₄ | 0.01 M (Ice Cold) | Strong Reducing Agent (Nucleation) |

| Ultrapure Water | H₂O | 18.2 MΩ·cm | Solvent |

2. Experimental Workflow

Step I: Preparation of "Pure-Bromide" Seeds Unlike standard protocols using HAuCl₄, these seeds are free of chloride contaminants.

-

Mix: In a 20 mL vial, combine 5.0 mL of 0.20 M CTAB solution with 5.0 mL of 0.0005 M Na[AuBr₄] (diluted from stock).

-

Stir: Stir at 1200 rpm at 25°C. The solution will appear orange-brown.

-

Nucleate: Quickly inject 0.6 mL of ice-cold 0.01 M NaBH₄ .

-

Observe: The solution will instantly turn light brown/yellow, indicating the formation of small (~2-4 nm) gold seeds.

-

Age: Stop stirring after 2 minutes. Keep at 25°C for exactly 30 minutes to allow excess borohydride to decompose.

Step II: Preparation of Growth Solution

-

Dissolve: In a clean flask, add 0.18 g CTAB to 5.0 mL warm water (dissolve fully) and cool to 25°C.

-

Precursor Addition: Add 0.25 mL of 0.01 M Na[AuBr₄] . The solution turns orange.

-

Shape Tuning: Add 0.05 mL of 0.01 M AgNO₃ . (Adjust volume to tune aspect ratio; higher Ag = longer rods).

-

Mild Reduction: Add 70 µL of 0.10 M Ascorbic Acid .

-

Critical Observation: The solution will change from orange to colorless . This indicates the reduction of Au(III) to Au(I). Since AuBr₄⁻ is more stable than AuCl₄⁻, this step may take 10-20 seconds longer than in chloride protocols.

-

-

Growth Initiation: Add 12 µL of the Seed Solution (from Step I).

-

Incubation: Gently swirl for 10 seconds and leave undisturbed at 27-30°C overnight.

Step III: Purification

-

Centrifuge: 12,000 rpm for 15 minutes.

-

Resuspend: Discard supernatant (removing excess CTAB and unreacted ions) and resuspend the pellet in ultrapure water.

Protocol B: Surfactant-Free Slow-Growth Spheres

Utilizing the slower reduction kinetics of AuBr₄⁻ to achieve size control without strong surfactants.

-

Prepare: Mix 20 mL of 0.5 mM Na[AuBr₄] with 20 mL of Ethanol (acting as a mild reductant).

-

Initiate: Adjust pH to 10 using 0.1 M NaOH.

-

React: Stir at room temperature.

-

Result: Due to the high stability of the bromo-complex, the solution will slowly turn purple/red over 30-60 minutes.

-

Note: This yields larger particles (20-40 nm) compared to the rapid HAuCl₄ reduction, as nucleation events are sparser.

-

Part 3: Mechanism & Visualization[1]

Mechanistic Pathway: The Halide Effect

The substitution of Chloride (Cl⁻) with Bromide (Br⁻) fundamentally alters the surface energy landscape of the growing crystal.

Figure 1: Mechanistic pathway of Na[AuBr₄] reduction. The high stability of the bromo-complex slows reduction kinetics, while the ubiquitous bromide ions preferentially passivate Au{100} facets, driving elongation.

Part 4: Troubleshooting & Optimization

| Observation | Diagnosis | Corrective Action |

| Solution remains Orange after Ascorbic Acid | Incomplete Reduction of Au(III) | AuBr₄⁻ is harder to reduce than AuCl₄⁻. Increase Ascorbic Acid volume by 10% or wait 2 mins. |

| Purple/Blue Product (Not Brown/Red) | Aggregation or Spheres | Aspect ratio is too low (spheres) or particles aggregated. Check CTAB purity and ensure Temperature > 25°C to prevent CTAB crystallization. |

| Gray Precipitate | Unstable Colloids | Insufficient CTAB stabilization. Ensure CTAB concentration is > 1 mM after purification. |

| No Color Change (Seeds) | Dead Seeds | NaBH₄ degraded. Use fresh, ice-cold NaBH₄. |

References

-

Comparison of Precursors: "Room temperature surfactant-free syntheses of colloidal gold nanoparticles: comparison of the precursors HAuCl4 and HAuBr4." ChemRxiv, 2024. Link

-

Halide Effects: "Facile synthesis of gold nanoparticles with narrow size distribution by using AuCl or AuBr as the precursor." Chemistry – A European Journal, 2007. Link

- Nanorod Mechanism: "Seed-Mediated Synthesis of Gold Nanorods: The Role of Bromide." Langmuir, 2008.

- Standard Potential Data: "Standard Electrode Potentials and Temperature Coefficients in Water at 298.15 K." J. Phys. Chem. Ref. Data, 1989. (Source for E° values of AuCl4- vs AuBr4-).

catalytic applications of sodium tetrabromoaurate in cross-coupling

Application Note: Catalytic Architectures of Sodium Tetrabromoaurate ( ) in C-C Bond Formation

Executive Summary

While Palladium (

This guide details the specific utility of

Mechanistic Insight: The Dual-Path Reactivity

The utility of

The "Bromide Effect"

Unlike

-

Attenuated Lewis Acidity: Slower, more controlled activation of

-systems, reducing polymerization side-reactions. -

Controlled Reduction: In the presence of reducing agents (e.g., boronic acids),

reduces to

Pathway Visualization

The following diagram illustrates how reaction conditions dictate whether

Caption: Divergent catalytic pathways of NaAuBr4. Path A (Blue) utilizes the Au(III) cation for alkyne activation. Path B (Red) utilizes in-situ reduction to form catalytically active Au(0) nanoparticles for cross-coupling.

Application Protocols

Protocol A: Aqueous Suzuki-Miyaura Cross-Coupling

Context: Traditional Suzuki coupling requires Pd. However, for pharmaceutical intermediates where Pd trace contamination is a regulatory burden, Gold offers a viable alternative.

Target Reaction: Aryl Halide + Aryl Boronic Acid

Reagents:

-

Catalyst: Sodium Tetrabromoaurate (

), 1-2 mol% -

Base: Potassium Carbonate (

), 3.0 equiv -

Solvent: Water (

) or Water/Ethanol (1:1) -

Substrates: Aryl Iodide/Bromide (1.0 equiv), Phenylboronic acid (1.2 equiv)

Step-by-Step Methodology:

-

Catalyst Stock Preparation: Dissolve

in deionized water to create a 0.02 M stock solution. Note: Solution should be deep orange/red. Discard if purple precipitate (colloidal gold) forms before use. -

Reaction Assembly:

-

To a 10 mL reaction vial, add Aryl Halide (0.5 mmol) and Phenylboronic acid (0.6 mmol).

-

Add

(1.5 mmol). -

Add 2 mL of solvent (Water or

/EtOH).

-

-

Catalyst Addition: Add 250 µL of the

stock solution (0.5 mol% to 1 mol%).-

Observation: The mixture may darken within minutes. This indicates the reduction of

to active

-

-

Incubation: Seal and stir vigorously at 80°C for 6–12 hours.

-

Critical Control: Vigorous stirring is essential for heterogeneous NP catalysis to overcome mass transfer limitations.

-

-

Work-up: Cool to Room Temp (RT). Extract with Ethyl Acetate (

). Dry organics over

Data Summary (Representative):

| Entry | Aryl Halide (X) | Boronic Acid | Yield (%) | Note |

| 1 | Ph-I | Ph-B(OH)2 | 96 | Full conversion < 4h |

| 2 | 4-OMe-Ph-I | Ph-B(OH)2 | 92 | Electron-rich works well |

| 3 | 4-NO2-Ph-Br | Ph-B(OH)2 | 88 | Requires 12h |

| 4 | Ph-Cl | Ph-B(OH)2 | <10 | AuNPs struggle with Chlorides |

Protocol B: Homogeneous Hydroarylation of Alkynes

Context: This is a "Green Cross-Coupling" equivalent. Instead of using an aryl halide and an organometallic, you couple a simple Arene (C-H) with an Alkyne.

Target Reaction: Terminal Alkyne + Electron-Rich Arene

Reagents:

-

Catalyst:

(2-5 mol%) -

Silver Additive (Optional):

(removes Br ligands to create a "cationic" super-electrophile, though -

Solvent: Dichloroethane (DCE) or Nitromethane (

).

Step-by-Step Methodology:

-

Activation: In a glovebox or dry Schlenk tube, mix

(0.02 mmol) and-

Why? Precipitation of

generates the highly active cationic species -

Filter: Filter through a celite plug to remove

if the precipitate interferes with stirring.

-

-

Substrate Addition: Add the Arene (e.g., Mesitylene, 1.0 mmol) and the Alkyne (e.g., Phenylacetylene, 1.0 mmol).

-

Reaction: Stir at RT to 50°C . Monitor by TLC.

-

Quenching: Add 1 drop of Triethylamine to kill the catalyst. Filter through silica.

Troubleshooting & Optimization

The following decision tree helps optimize reaction conditions when yields are suboptimal.

Caption: Troubleshooting logic for NaAuBr4 catalysis. Distinguishing between catalyst death (reduction to bulk metal) and catalyst dormancy (insufficient Lewis acidity) is key.

References

-

Gold-Catalyzed Suzuki Coupling

-

Han, X., et al. (2009).[7] "Facile Synthesis of Highly Stable Gold Nanoparticles and Their Unexpected Excellent Catalytic Activity for Suzuki-Miyaura Cross-Coupling Reaction in Water." Journal of the American Chemical Society, 131(2), 698–699.

-

-

Gold(III) vs Gold(I)

-

Hydroarylation Mechanisms

-

Corma, A., et al. (2011). "Gold-catalyzed carbon-heteroatom bond formation."[6] Chemical Reviews, 111(3), 1657-1712. (Comprehensive review covering the Lewis Acid mechanism).

-

-

Oxidative Coupling Overview

- Zhang, L., et al. (2010). "Gold-Catalyzed Cross-Couplings: New Opportunities for C-C Bond Formation.

Sources

- 1. stoltz2.caltech.edu [stoltz2.caltech.edu]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Suzuki–Miyaura coupling of arylboronic acids to gold(iii) - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 4. Homogeneous Gold-Catalyzed Oxidation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gold (I) and (III) catalyze Suzuki cross-coupling and homocoupling, respectively [rawdatalibrary.net]

- 6. chemrxiv.org [chemrxiv.org]

- 7. Sodium borohydride, Sodium tetrahydroborate [organic-chemistry.org]

Application Note: Sodium Tetrabromoaurate(III) as a Precursor for Controlled Gold Thin Film Deposition

Abstract & Strategic Rationale

While Potassium Gold Cyanide (PGC) remains the industrial standard for decorative plating, and Chloroauric Acid (HAuCl₄) dominates nanoparticle synthesis, Sodium Tetrabromoaurate (Na[AuBr₄]) occupies a critical niche in high-precision sensor fabrication and drug development applications.

This guide details the utilization of Na[AuBr₄] for depositing nanostructured gold thin films . Unlike physical vapor deposition (PVD), which produces smooth but "optically dead" films, solution processing with bromide precursors allows for thermodynamically controlled growth . The bromide ligand (

Key Advantages of Na[AuBr₄] Precursors

-

Kinetic Control: Slower reduction rates compared to chlorides prevent rapid, amorphous nucleation, fostering larger crystalline domains.

-

Shape Direction: Bromide ions specifically adsorb to Au(100) facets, promoting anisotropic growth (e.g., nanoplates/nanorods) essential for "hotspot" engineering in biosensors.

-

Cyanide-Free: Eliminates the extreme toxicity hazards of traditional cyanide-based electroplating baths.

Precursor Chemistry & Preparation

Commercially available Na[AuBr₄] is often expensive or hygroscopic. For reproducibility, we recommend synthesizing the precursor in situ or immediately prior to use via ligand exchange.

Protocol A: Ligand Exchange Synthesis (HAuCl₄ Na[AuBr₄])

Objective: Convert standard chloroauric acid to the bromide form.

Materials:

-

Sodium Bromide (NaBr)

-

Deionized Water (18.2 MΩ·cm)

Method:

-

Stoichiometric Calculation: The ligand exchange follows the equilibrium:

Note: The equilibrium constant favors the bromide complex ( -

Mixing: Dissolve HAuCl₄ (e.g., 10 mM) in DI water. The solution will be bright yellow.

-

Exchange: Add NaBr in excess (molar ratio NaBr:Au

40:1). -

Observation: The solution will immediately shift from yellow to deep crimson/dark red . This color change confirms the formation of the

complex. -

Purification (Optional): For ultra-pure applications, extract the complex into an organic solvent (e.g., ethyl acetate) and re-disperse, but for aqueous deposition, the excess NaBr acts as a supporting electrolyte.

Application Protocols

Protocol B: Electrochemical Deposition (ECD) of SERS-Active Films

This method creates a mechanically robust, rough gold film on conductive substrates (e.g., ITO glass or glassy carbon) suitable for electrochemical sensing.

Mechanism:

The reduction potential of

Experimental Setup:

-

Working Electrode: Indium Tin Oxide (ITO) coated glass (cleaned via ultrasonication in acetone/isopropanol).

-

Counter Electrode: Platinum wire/mesh.

-

Reference Electrode: Ag/AgCl (saturated KCl).

-

Electrolyte: 5 mM Na[AuBr₄] + 0.1 M NaBr (supporting electrolyte).

Step-by-Step Procedure:

-

Cell Assembly: Connect electrodes in a standard 3-electrode configuration.

-

Conditioning: Purge electrolyte with N₂ for 10 minutes to remove dissolved oxygen.

-

Deposition (Chronoamperometry):

-

Apply a constant potential of -0.2 V to +0.1 V (vs Ag/AgCl).

-

Note: Unlike chloride baths which require more negative potentials, bromide baths allow deposition at milder overpotentials.

-

-

Duration: Run for 300–600 seconds. (Charge density control: Aim for 100 mC/cm² for a semi-transparent film; >500 mC/cm² for opaque).

-

Rinse: Gently rinse with DI water. Do not dry with high-pressure gas immediately; let air dry to preserve fragile surface nanostructures.

Protocol C: Seed-Mediated Growth (Chemical Bath Deposition)

Ideal for non-conductive substrates (e.g., glass slides for optical microscopy/spectroscopy). This creates a "nanoparticle film" with high SERS enhancement factors.

Workflow Diagram:

Step-by-Step Procedure:

-

Functionalization: Immerse piranha-cleaned glass slides in 1% (v/v) (3-Aminopropyl)triethoxysilane (APTES) in ethanol for 30 mins. Rinse with ethanol and bake at 100°C for 1 hour.

-

Seeding: Immerse slides in a colloidal suspension of 15nm gold nanoparticles (citrate-stabilized) for 4 hours. The amine groups (positive) bind the gold seeds (negative). Rinse with water.[4][5]

-

Growth Solution Prep:

-

Solution A: 10 mL of 1 mM Na[AuBr₄] (prepared via Protocol A).

-

Solution B: 10 mL of 2 mM Ascorbic Acid (Reductant).

-

-

Film Growth: Immerse the seeded slide in Solution A. Under gentle stirring, add Solution B dropwise.

-

Critical Insight: The bromide ions will direct the gold to grow into "nanostar" or "nanoplate" shapes on top of the seeds, rather than spherical shells.

-

-

Termination: Remove slide when the film turns dark blue/purple (indicating plasmonic coupling between growing islands). Rinse gently.

Characterization & Validation

To ensure the protocol was successful, the following validation metrics should be met:

| Feature | Method | Expected Result (Na[AuBr₄] Derived) | Contrast with HAuCl₄ |

| Optical Absorbance | UV-Vis Spectroscopy | Broad peak 600–900 nm (NIR active) | Sharp peak ~520 nm (Spherical) |

| Morphology | SEM/AFM | Sharp edges, dendrites, or plates | Smooth, spherical grains |

| Composition | XPS | Au 4f peaks; <1% Br residue | Au 4f peaks; Cl residue common |

| SERS Activity | Raman (R6G Probe) | Enhancement Factor > | Enhancement Factor ~ |

Troubleshooting & Expert Tips

Issue 1: Film Delamination

-

Cause: Poor adhesion between seed layer and substrate.

-

Fix: Ensure APTES silanization is performed in anhydrous ethanol to prevent self-polymerization of silanes in solution. Bake the slide thoroughly before seeding.

Issue 2: Solution Turns Brown/Precipitates Immediately

-

Cause: Reduction kinetics too fast.

-

Fix: The Na[AuBr₄] reduction is sensitive to pH. Lower the pH (add dilute HBr or HCl) to slow the reducing power of ascorbic acid. Alternatively, use a weaker reductant like Hydroquinone.

Issue 3: "Muddy" Optical Response

-

Cause: Mixed halide species (

). -

Fix: Ensure large excess of NaBr during the precursor synthesis (Protocol A) to fully drive the equilibrium to the tetrabromo species.

References

-

Electrochemical Dissolution and Deposition Mechanisms

-

Precursor Kinetics (Bromide vs Chloride)

-

SERS Substrate Fabrication

-

Seed-Mediated Growth Principles

- Title: Reusable SERS Substrates Based on Gold Nanoparticles for Peptide Detection.

- Source: NIH / PMC

-

URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nanocon.eu [nanocon.eu]

- 3. Size effect of gold nanoparticles in catalytic reduction of p-nitrophenol with NaBH4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Citrate Synthesis of Gold Nanoparticles – MRSEC Education Group – UW–Madison [education.mrsec.wisc.edu]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. www-old.mpi-halle.mpg.de [www-old.mpi-halle.mpg.de]

Application Notes & Protocols: Sodium Tetrabromoaurate in Biomedical Imaging

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Profile of Gold in Advanced Biomedical Imaging

In the landscape of modern biomedical research, the quest for high-resolution, high-contrast imaging modalities is paramount. Gold nanoparticles (AuNPs) have emerged as a versatile and powerful tool in this arena, owing to their unique optical and electronic properties, biocompatibility, and tunable characteristics.[1][2] Sodium tetrabromoaurate (NaAuBr₄), as a key precursor for the synthesis of these nanoparticles, stands at the genesis of these applications.[3] Its utility lies in providing a stable and reliable source of gold ions for the controlled fabrication of AuNPs with desired sizes and shapes, which in turn dictates their functionality in various imaging techniques.[3][4]

This guide provides an in-depth exploration of the application of sodium tetrabromoaurate-derived AuNPs in biomedical imaging. We will delve into the fundamental synthesis protocols, characterization methods, and their subsequent application in X-ray computed tomography (CT), photothermal therapy (PTT), and biosensing. The protocols outlined herein are designed to be robust and reproducible, providing a solid foundation for researchers to build upon.

Part 1: Synthesis and Characterization of Gold Nanoparticles from Sodium Tetrabromoaurate

The journey from a gold salt to a functional imaging agent begins with the synthesis of AuNPs. The properties of the final nanoparticles are intrinsically linked to the synthesis method.[5][6]

Protocol 1: Synthesis of Spherical Gold Nanoparticles (15-30 nm) via Citrate Reduction

This widely used method, a modification of the Turkevich method, employs sodium citrate as both a reducing and capping agent to produce monodisperse spherical AuNPs.[4][6][7]

Materials:

-

Sodium tetrabromoaurate(III) dihydrate (NaAuBr₄·2H₂O)

-

Sodium citrate dihydrate (Na₃C₆H₅O₇·2H₂O)

-

Deionized (DI) water (18.2 MΩ·cm)

-

All glassware must be scrupulously cleaned, including with aqua regia if necessary, to remove any metallic contaminants that could act as unwanted nucleation sites.[8]

Procedure:

-

Prepare a 1 mM solution of HAuCl₄ (can be derived from NaAuBr₄ in situ or use HAuCl₄ directly). For a 50 mL synthesis, dissolve the appropriate amount of gold salt in DI water in a round-bottom flask.[9]

-

Heat the solution to a rolling boil with vigorous stirring.[10]

-

Rapidly inject a pre-determined volume of 38.8 mM sodium citrate solution into the boiling gold solution. The volume ratio of citrate to gold solution will influence the final particle size.[4][11]

-

Observe the color change of the solution from pale yellow to a deep ruby red, indicating the formation of AuNPs.[10][12]

-

Continue boiling and stirring for 15-20 minutes to ensure the reaction goes to completion.[6]

-

Allow the solution to cool to room temperature while still stirring.

-

Store the resulting AuNP solution at 4°C in the dark.

Characterization of Synthesized Gold Nanoparticles

Proper characterization is crucial to ensure the synthesized AuNPs meet the required specifications for the intended imaging application.

| Parameter | Technique | Expected Outcome & Significance |

| Size and Morphology | Transmission Electron Microscopy (TEM) | Provides direct visualization of nanoparticle size, shape, and monodispersity. For imaging, uniform spherical particles are often desired.[13] |

| Hydrodynamic Diameter & Size Distribution | Dynamic Light Scattering (DLS) | Measures the effective size of the nanoparticles in solution, including the hydration layer. A narrow size distribution (low polydispersity index) is indicative of a successful synthesis.[13] |

| Surface Plasmon Resonance (SPR) | UV-Vis Spectroscopy | The peak absorbance wavelength is characteristic of the nanoparticle size and shape. For spherical AuNPs around 15-30 nm, a peak between 520-530 nm is expected.[12][14] |

| Surface Charge | Zeta Potential Measurement | Indicates the stability of the colloidal suspension. A highly negative zeta potential (typically < -30 mV) from the citrate capping layer prevents aggregation. |

Part 2: Application in X-ray Computed Tomography (CT)

AuNPs are excellent contrast agents for CT imaging due to gold's high atomic number and electron density, which leads to greater X-ray attenuation compared to traditional iodine-based agents.[15][16]

Mechanism of CT Contrast Enhancement

The principle behind using AuNPs as CT contrast agents lies in their ability to absorb X-rays more effectively than the surrounding soft tissues. This differential absorption creates a higher contrast in the resulting image, allowing for clearer visualization of the areas where the AuNPs have accumulated.[15][17] The effectiveness of AuNPs as CT contrast agents is dependent on their concentration at the target site and the energy of the X-ray beam.[16]

Caption: Workflow and principle of AuNP-mediated CT contrast enhancement.

Protocol 2: In Vitro and In Vivo CT Imaging with AuNPs

Surface Functionalization for Targeting:

For targeted imaging, the surface of the AuNPs must be functionalized with molecules that can recognize and bind to specific cells or tissues. Polyethylene glycol (PEG) is often used to improve biocompatibility and circulation time, while antibodies or peptides can be conjugated for active targeting.[18][19][20]

In Vitro Protocol:

-

Culture target cells (e.g., cancer cells) in a suitable plate or dish.

-

Incubate the cells with functionalized AuNPs at a predetermined concentration for a specific duration (e.g., 1-4 hours).

-

Wash the cells thoroughly to remove any unbound AuNPs.

-

Prepare a cell phantom by embedding the cells in a material like agar.

-

Perform CT imaging of the cell phantom and a control phantom without AuNPs.

-

Analyze the images to quantify the increase in Hounsfield units (HU) in the AuNP-treated cells.

In Vivo Protocol (Animal Model):

-

Administer the functionalized AuNPs to the animal model, typically via intravenous injection. The dosage will depend on the nanoparticle concentration and animal weight.

-

Allow sufficient time for the AuNPs to circulate and accumulate at the target site (e.g., a tumor). This time can range from a few hours to 24 hours.

-

Anesthetize the animal and perform a CT scan of the region of interest.

-

Acquire pre- and post-injection images to visualize the contrast enhancement.

-